molecular formula C16H18N4 B1444353 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine CAS No. 897373-62-5

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Katalognummer: B1444353
CAS-Nummer: 897373-62-5
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: XSVUNUCMJQXEBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine is a complex organic compound featuring a tert-butyl group, a quinoline moiety, and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the pyrazole ring through cyclization reactions. The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods are critical to achieving efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides or pyrazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline or pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides, pyrazole N-oxides.

    Reduction: Reduced quinoline derivatives, reduced pyrazole derivatives.

    Substitution: Halogenated quinoline derivatives, substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Wirkmechanismus

The mechanism of action of 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline and pyrazole rings are known to interact with biological macromolecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-3-amine: Another isomer with a different substitution pattern.

Uniqueness

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the tert-butyl group can also affect its steric and electronic properties, making it distinct from other similar compounds.

Biologische Aktivität

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS No. 897373-62-5) is a synthetic compound characterized by a tert-butyl group, a quinoline moiety, and a pyrazole ring. Its molecular formula is C16H18N4C_{16}H_{18}N_4, with a molecular weight of 266.34 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route begins with the preparation of a quinoline derivative, followed by cyclization to introduce the pyrazole ring. The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Chemical Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation : Can produce quinoline N-oxides or pyrazole N-oxides.
  • Reduction : Reduction with agents like lithium aluminum hydride yields reduced derivatives.
  • Substitution : Engages in nucleophilic substitution reactions, particularly at the quinoline ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as protein kinases. The compound's structure allows it to modulate various biochemical pathways, making it a candidate for drug development .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold are significant in developing protein kinase inhibitors (PKIs). These inhibitors are crucial in targeting dysregulated pathways in cancer cells. For instance, pyrazole derivatives have shown efficacy against various protein kinases implicated in tumor growth and survival, including Akt and Aurora kinases .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of this compound. Preliminary studies suggest that derivatives with similar structures exhibit activity against various bacterial strains, indicating potential as an antimicrobial agent. The specific MIC (Minimum Inhibitory Concentration) values for related compounds have been reported as low as 16 μg/mL against Candida species .

Case Studies

Several studies have highlighted the biological applications of pyrazole-based compounds:

  • Inhibition of Protein Kinases : A study on pyrazole derivatives demonstrated their effectiveness as ATP-competitive inhibitors against several kinases, emphasizing their role in cancer therapy .
  • Antimicrobial Testing : Another study reported that similar quinoline-pyrazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .

Comparative Analysis

Compound NameStructure TypeBiological ActivityReference
This compoundPyrazole derivativePotential anticancer and antimicrobial
3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-4-amineSimilar structureModerate anticancer activity
3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-3-amineIsomerLimited data available

Eigenschaften

IUPAC Name

5-tert-butyl-2-quinolin-6-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-16(2,3)14-10-15(17)20(19-14)12-6-7-13-11(9-12)5-4-8-18-13/h4-10H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUNUCMJQXEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-(quinolin-6-yl)hydrazine hydrochloride (4.0 g, 20.5 mmol) and 4,4-dimethyl-3-oxo-pentanenitrile (3.6 g, 30 mol) in EtOH (50 mL) and conc. HCl (5 mL) was heated at reflux overnight. After removal of the solvent, the residue was purified by column chromatography to yield 3-t-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine (2.8 g, 51% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.84 (d, J=4.2 Hz, 1H), 8.37 (d, J=7.5 Hz, 1H), 8.09 (s, 1H), 8.04 (s, 2H), 7.52 (m, 1H), 5.46 (s, 1H), 5.40 (brs, 2H), 1.29 (s, 9H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-(quinolin-6-yl)hydrazine hydrochloride (4.0 g, 20.5 mmol) and 4,4-dimethyl-3-oxo-pentanenitrile (3.6 g, 30 mol) in EtOH (50 mL) and cone. HCl (5 mL) was heated at reflux overnight. After removal of the solvent, the residue was purified by column chromatography to yield 3-t-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine (2.8 g, 51% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.84 (d, J=4.2 Hz, 1H), 8.37 (d, J=7.5 Hz, 1H), 8.09 (s, 1H), 8.04 (s, 2H), 7.52 (m, 1H), 5.46 (s, 1H), 5.40 (brs, 2H), 1.29 (s, 9H). MS (ESI) m/z (M+H+): 267.2.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.